molecular formula C12H15ClSi B14871155 (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane

(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane

Cat. No.: B14871155
M. Wt: 222.78 g/mol
InChI Key: AQOBJNNVZBFWHB-UHFFFAOYSA-N
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Description

(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 3-chloro-4-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Sonogashira coupling.

    Hydrosilylation: The trimethylsilyl group can be involved in hydrosilylation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of bases like triethylamine.

    Hydrosilylation: Platinum or rhodium catalysts are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.

    Coupling Reactions: Products include biaryl or aryl-alkyne compounds.

    Hydrosilylation: Products include silylated alkenes or alkanes.

Scientific Research Applications

(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the preparation of silicon-containing polymers and materials with unique electronic properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Catalysis: It is used in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane depends on the specific reaction it is involved in. Generally, the trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl group can participate in π-π interactions and conjugation. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-methylphenyl)boronic acid
  • (3-Chloro-4-methylphenyl)isocyanate
  • 1-(3-Chloro-4-methyl-phenylethynyl)-cyclohexanol

Uniqueness

(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both a trimethylsilyl group and a phenylethynyl group, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C12H15ClSi

Molecular Weight

222.78 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15ClSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3

InChI Key

AQOBJNNVZBFWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Cl

Origin of Product

United States

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